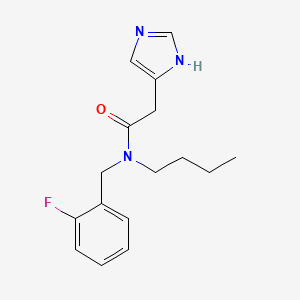![molecular formula C17H19N3OS B5904981 3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and is widely used in the field of neuroscience and pharmacology. In
科学的研究の応用
MPTP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool to study Parkinson's disease, which is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. MPTP is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) and selectively destroys the dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.
作用機序
MPTP is selectively taken up by the dopaminergic neurons in the brain and converted into MPP+ by the enzyme MAO-B. MPP+ then accumulates in the mitochondria and inhibits the electron transport chain, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models. It selectively destroys the dopaminergic neurons in the substantia nigra and leads to a decrease in dopamine levels in the brain. This ultimately leads to the development of motor symptoms such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
MPTP has several advantages as a tool to study Parkinson's disease. It selectively destroys the dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. It is also a potent neurotoxin and can induce Parkinson's disease-like symptoms in animal models at low doses. However, MPTP has several limitations as well. It is highly toxic and can be dangerous to handle. It also has a short half-life and can rapidly degrade in the body, making it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One potential application is in the development of new therapies for Parkinson's disease. MPTP has been used to develop animal models of Parkinson's disease, which can be used to test the efficacy of new drugs and therapies. Another potential application is in the study of neurodegenerative disorders other than Parkinson's disease. MPTP has been shown to induce neurodegeneration in other regions of the brain as well, and its use in these areas of research may lead to new insights into the pathophysiology of these disorders.
Conclusion:
In conclusion, MPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively used as a tool to study Parkinson's disease and has provided valuable insights into the pathophysiology of this disorder. MPTP has several advantages as a tool to study Parkinson's disease, but it also has several limitations. Despite its limitations, MPTP has several potential applications in future scientific research, and its use may lead to new insights into the pathophysiology of neurodegenerative disorders.
合成法
The synthesis of MPTP involves the reaction of 2-methylthieno[2,3-d]pyrimidin-4-amine with 1-phenylpropan-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product. The purity of the product is then confirmed using various analytical techniques such as NMR, HPLC, and GC-MS.
特性
IUPAC Name |
3-[methyl-(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-18-16(14-9-11-22-17(14)19-12)20(2)10-8-15(21)13-6-4-3-5-7-13/h3-7,9,11,15,21H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNKPXHYJSYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N(C)CCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5904898.png)



![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)

![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5904933.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)
![[5-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B5904950.png)
![N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide](/img/structure/B5904951.png)
![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![N-[3-(4-methoxyphenoxy)propyl]-N-methyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5904957.png)
![N-[1-(hydroxymethyl)propyl]-4-oxo-N-(3-thienylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5904979.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)